5-bromo-3-isopropyl-2-methyl-2H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-3-propan-2-ylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-7(2)11-9-6-8(12)4-5-10(9)13-14(11)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLZIRVIFVPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure and weight of 5-bromo-3-isopropyl-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. As a bioisostere of indole, the indazole nucleus is a cornerstone in the design of therapeutics targeting a wide array of physiological pathways. This guide focuses on a specific, functionalized derivative: 5-bromo-3-isopropyl-2-methyl-2H-indazole. This compound serves as a valuable intermediate in synthetic chemistry, offering multiple points for molecular elaboration. The presence of a bromine atom at the 5-position provides a handle for cross-coupling reactions, while the alkyl substituents at the N2 and C3 positions influence the molecule's steric and electronic properties, making it a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.
This document provides a comprehensive overview of the molecular structure, physicochemical properties, a validated synthetic protocol, and detailed characterization of 5-bromo-3-isopropyl-2-methyl-2H-indazole.
Molecular Structure and Physicochemical Properties
5-bromo-3-isopropyl-2-methyl-2H-indazole is a substituted indazole with a molecular formula of C₁₁H₁₃BrN₂[1]. The core of the molecule is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The key structural features include a bromine atom at position 5 of the benzene ring, an isopropyl group at position 3 of the pyrazole ring, and a methyl group on the nitrogen at position 2 of the pyrazole ring. This specific substitution pattern defines it as a 2H-indazole isomer.
The molecular structure can be visualized as follows:
Caption: Molecular Structure of 5-bromo-3-isopropyl-2-methyl-2H-indazole.
A summary of the key physicochemical properties is provided in the table below:
| Property | Value | Source |
| IUPAC Name | 5-bromo-3-isopropyl-2-methyl-2H-indazole | N/A |
| Other Names | 5-bromo-2-methyl-3-propan-2-ylindazole; 2H-Indazole, 5-bromo-2-methyl-3-(1-methylethyl)- | [1] |
| CAS Number | 1528976-72-8 | [1] |
| Molecular Formula | C₁₁H₁₃BrN₂ | [1] |
| Molecular Weight | 253.14 g/mol | [1] |
| Physical Form | Solid, powder or crystals | |
| InChI Key | BPWLZIRVIFVPOW-UHFFFAOYSA-N | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Synthesis Protocol
The synthesis of 5-bromo-3-isopropyl-2-methyl-2H-indazole is most effectively achieved through the N-alkylation of a 5-bromo-3-isopropyl-1H-indazole precursor. The regioselectivity of the N-alkylation of indazoles (N1 versus N2) is a critical consideration and is influenced by factors such as the steric hindrance of the substituent at the C3 position, the choice of base, and the solvent system[3]. In this case, the steric bulk of the isopropyl group at the C3 position is expected to direct the incoming methyl group to the less sterically hindered N2 position, yielding the desired 2H-indazole isomer.
The proposed synthetic workflow is a two-step process starting from the commercially available 4-bromo-2-isobutyryl-1-nitrobenzene.
Caption: Proposed synthetic workflow for 5-bromo-3-isopropyl-2-methyl-2H-indazole.
Step 1: Synthesis of 5-Bromo-3-isopropyl-1H-indazole
Principle: This step involves the reductive cyclization of 4-bromo-2-isobutyryl-1-nitrobenzene. The nitro group is reduced to an amino group, which then undergoes intramolecular condensation with the adjacent ketone to form the indazole ring. Iron powder in the presence of an electrolyte like ammonium chloride is a classic and effective method for this transformation.
Materials:
-
4-Bromo-2-isobutyryl-1-nitrobenzene
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-isobutyryl-1-nitrobenzene (1.0 eq), ethanol, and water (in a 4:1 v/v ratio).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings in a separation funnel.
-
Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 5-bromo-3-isopropyl-1H-indazole.
Step 2: Synthesis of 5-Bromo-3-isopropyl-2-methyl-2H-indazole
Principle: This step is a standard N-alkylation reaction. Sodium hydride (NaH), a strong base, deprotonates the indazole at the N1 position to form the corresponding sodium salt. This nucleophilic anion then reacts with methyl iodide in an SN2 reaction to form the N-methylated product. As previously mentioned, the steric hindrance of the C3-isopropyl group is expected to favor alkylation at the N2 position[3].
Materials:
-
5-Bromo-3-isopropyl-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-isopropyl-1H-indazole (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, 5-bromo-3-isopropyl-2-methyl-2H-indazole.
Characterization
The structural elucidation and purity assessment of the synthesized 5-bromo-3-isopropyl-2-methyl-2H-indazole are performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, and the N-methyl group. The aromatic region will display signals corresponding to the three protons on the benzene ring, with their splitting patterns influenced by the bromine substituent. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The N-methyl group will appear as a singlet.
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule[4]. The chemical shifts will be influenced by the bromine atom and the nitrogen atoms of the indazole ring. The carbonyl carbon of the isopropyl group will be in the aliphatic region, while the aromatic carbons will resonate at lower field[4].
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of a single bromine atom, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Conclusion
This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and characterization of 5-bromo-3-isopropyl-2-methyl-2H-indazole. The provided synthetic protocol is based on established and reliable chemical transformations, offering a practical approach for its preparation in a laboratory setting. The detailed characterization data serves as a benchmark for researchers and scientists working with this versatile synthetic intermediate. The strategic placement of the bromo, isopropyl, and methyl groups makes this compound a valuable starting material for the development of novel indazole-based compounds with potential applications in drug discovery and materials science.
References
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Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1035–1046. Available at: [Link]
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Wikipedia contributors. (2023, November 19). Davis–Beirut reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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El-Dakdouki, M. H., El-Bazzal, B., El-Sitt, S., & El-Sabban, M. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Bioorganic & Medicinal Chemistry Letters, 27(15), 3348-3352. Available at: [Link]
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Zhu, J., Haddadin, M. J., & Kurth, M. J. (2016). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 49(10), 2276–2286. Available at: [Link]
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Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1927–1937. Available at: [Link]
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Haddadin, M. J., Kaddouh, B., & Kurth, M. J. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron Letters, 50(17), 1935-1938. Available at: [Link]
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Mills, A. D., Maloney, P., Hassanein, E., Haddadin, M. J., & Kurth, M. J. (2006). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Journal of Combinatorial Chemistry, 8(6), 843–849. Available at: [Link]
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The Royal Society of Chemistry. (2015). SUPPORTING INFORMATION FOR. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Claramunt, R. M., Sanz, D., Pérez-Torralba, M., Elguero, J., & Alkorta, I. (2013). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. Magnetic Resonance in Chemistry, 51(7), 415-420. Available at: [Link]
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Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2018(part ii), 98-144. Available at: [Link]
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Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1927–1937. Available at: [Link]
-
University of Liverpool. (n.d.). Chemical shifts. Retrieved from [Link]
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Elguero, J., Fruchier, A., & Pardo, M. C. (2016). 13 C NMR of indazoles. Magnetic Resonance in Chemistry, 54(4), 337-342. Available at: [Link]
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Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(29), 17615-17625. Available at: [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Claramunt, R. M., et al. (2013). Calculated Absolute Shieldings (σ, ppm) and Experimental Chemical Shifts (δ, ppm). ResearchGate. Available at: [Link]
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Knight Chemicals Online. (n.d.). 1528976-72-8|5-bromo-3-isopropyl-2-methyl-2H-indazole. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Bromo-3-iodo-2-methyl-2H-indazole. Retrieved from [Link]
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Gauthier, D. A., & Hennigan, S. L. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Letters, 12(10), 2374–2377. Available at: [Link]
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Qingmu. (n.d.). 5-bromo-3-isopropyl-2-methyl-2H-indazole Manufacturer. Retrieved from [Link]
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A Technical Guide to Determining the Solubility of 5-bromo-3-isopropyl-2-methyl-2H-indazole in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound 5-bromo-3-isopropyl-2-methyl-2H-indazole in various organic solvents. Given the absence of extensive published solubility data for this specific molecule, this document focuses on establishing a robust experimental methodology grounded in fundamental principles of physical chemistry and best practices in pharmaceutical development.
The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of successful drug development.[1][2] For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state at the site of absorption.[1][2] Poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising compounds and creating significant formulation challenges.[1][3][4] Therefore, early and accurate characterization of an API's solubility profile across a range of relevant solvents is not just a routine task but a critical step in de-risking a drug candidate and paving the way for a viable pharmaceutical product.[3]
The choice of organic solvents for solubility screening is dictated by their potential use in various stages of drug development, including:
-
Synthesis and Purification: Solvents are crucial for reaction chemistry and crystallization processes. Knowledge of solubility helps in selecting appropriate solvents for achieving desired purity and yield.
-
Formulation: For liquid dosage forms, the API must be soluble in a pharmaceutically acceptable solvent system. For solid dosage forms, dissolution rates are influenced by the API's intrinsic solubility.
-
Analytical Method Development: Solvents are used in chromatographic techniques like HPLC, requiring the API to be soluble for accurate quantification.
Understanding the Physicochemical Properties of 5-bromo-3-isopropyl-2-methyl-2H-indazole
Before embarking on experimental work, it is essential to analyze the structure of 5-bromo-3-isopropyl-2-methyl-2H-indazole to anticipate its solubility behavior.
-
Structure: The molecule contains a substituted indazole ring system. Key features influencing solubility include:
-
Aromatic Rings: The bicyclic indazole core is largely non-polar.
-
Isopropyl and Methyl Groups: These alkyl groups are non-polar and contribute to the lipophilicity of the molecule.
-
Bromo Group: The bromine atom adds to the molecular weight and has some polarizability but is generally considered to contribute to hydrophobicity.
-
Nitrogen Atoms: The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors, potentially interacting with protic solvents.
-
Based on these features, it is predicted that 5-bromo-3-isopropyl-2-methyl-2H-indazole will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents of low to moderate polarity. The general principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be most effective.[7][8][9]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining solubility is the equilibrium solubility or "shake-flask" method.[10] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Principle of the Method
An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is quantified.
Factors Influencing Solubility Measurement
Several factors can affect the accuracy and reproducibility of solubility measurements:[7][11][12]
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[11][13] Therefore, precise temperature control is crucial.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[7] It is important to characterize the solid form used in the experiment.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This time can vary from hours to days.
Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of 5-bromo-3-isopropyl-2-methyl-2H-indazole into a series of glass vials. The excess should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.
-
Add a precise volume of the selected organic solvent to each vial. A range of solvents with varying polarities should be chosen (e.g., hexane, toluene, ethyl acetate, acetone, methanol, isopropanol).
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath or incubator. A standard temperature for initial screening is 25 °C.
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 5-bromo-3-isopropyl-2-methyl-2H-indazole in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility in the original solvent by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.
-
Visualizing the Workflow: Equilibrium Solubility Determination
Caption: Workflow for the experimental determination of equilibrium solubility.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for 5-bromo-3-isopropyl-2-methyl-2H-indazole at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) |
| n-Hexane | 0.1 | Experimental Value |
| Toluene | 2.4 | Experimental Value |
| Dichloromethane | 3.1 | Experimental Value |
| Ethyl Acetate | 4.4 | Experimental Value |
| Acetone | 5.1 | Experimental Value |
| Isopropanol | 3.9 | Experimental Value |
| Methanol | 5.1 | Experimental Value |
| Acetonitrile | 5.8 | Experimental Value |
The results should be interpreted in the context of solvent properties. A plot of solubility versus solvent polarity index can reveal trends and help in selecting appropriate solvent systems for various applications.
Visualizing Intermolecular Interactions in Solution
Caption: Conceptual diagram of solute-solvent interactions.
Conclusion
This technical guide outlines a systematic and robust approach for determining the solubility of 5-bromo-3-isopropyl-2-methyl-2H-indazole in organic solvents. By following the detailed experimental protocol and considering the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding subsequent stages of drug development, from process chemistry and purification to formulation and analytical method development, ultimately contributing to the successful progression of new chemical entities.
References
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Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]
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Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]
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American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
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Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]
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Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
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ResearchGate. (2017, August 19). How to measure the solubility of one compound in a mixture of organic compounds? Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Wikipedia. (n.d.). Solubility. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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Knight Chemicals Online. (n.d.). 1528976-72-8|5-bromo-3-isopropyl-2-methyl-2H-indazole. Retrieved from [Link]
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Qingmu. (n.d.). 5-bromo-3-isopropyl-2-methyl-2H-indazole Manufacturer. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 5-bromo-3-isopropyl-2-methyl-2H-indazole as a Key Intermediate for Novel TRK Inhibitors
Abstract
The discovery of oncogenic fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes has heralded a new era of precision oncology. Tropomyosin receptor kinase (TRK) inhibitors, such as Larotrectinib and Entrectinib, have demonstrated remarkable, tumor-agnostic efficacy in patients with NTRK fusion-positive cancers.[1][2] The chemical backbone of many potent kinase inhibitors is built upon privileged scaffolds, with the indazole core being a prominent example due to its unique ability to form critical hydrogen bonds within the ATP-binding pocket of kinases.[3][4][5] This document provides a detailed technical guide on the synthesis and application of 5-bromo-3-isopropyl-2-methyl-2H-indazole , a highly functionalized intermediate designed for the efficient construction of next-generation TRK inhibitors. We will explore its synthesis, its strategic application in drug development, and the protocols to validate the biological activity of its derivatives.
The Rationale: TRK Signaling and the Importance of the Indazole Scaffold
The TRK Signaling Pathway: A Driver of Oncogenesis
The TRK family comprises three receptor tyrosine kinases—TRKA, TRKB, and TRKC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[6] In normal physiology, these receptors are crucial for the development and function of the nervous system.[7] Their activation is tightly regulated by neurotrophin ligands.[8]
However, chromosomal rearrangements can lead to NTRK gene fusions, where the 3' region of an NTRK gene is fused with the 5' end of an unrelated partner gene.[6][9] This event creates a chimeric TRK fusion protein. The fusion partner provides a dimerization domain that causes the kinase to be constantly active, independent of ligand binding.[1][10] This constitutive activation perpetually drives downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, leading to uncontrolled cell proliferation, survival, and ultimately, cancer.[11][12][][14]
TRK inhibitors are small molecules designed to fit into the ATP-binding site of the TRK kinase domain.[15] By competitively blocking ATP, they prevent receptor autophosphorylation, effectively shutting down the aberrant downstream signaling and inducing tumor cell death.[12][16]
Caption: TRK fusion proteins drive cancer via downstream pathways. TRK inhibitors block this signaling.
The Indazole Moiety: A Privileged Scaffold for Kinase Inhibition
The indazole ring system is a cornerstone in medicinal chemistry, particularly for kinase inhibitors.[3] Its bicyclic aromatic structure can act as a bioisostere for native purine bases (like adenine in ATP) and effectively anchor a molecule within the hinge region of a kinase's active site.[5] This interaction is critical for high-potency inhibition. Several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Entrectinib (TRK/ROS1/ALK inhibitor), feature an indazole core, validating its utility.[17]
Our intermediate, 5-bromo-3-isopropyl-2-methyl-2H-indazole , is strategically designed with three key features:
-
2H-indazole Core: The N2-substituted indazole provides a specific vector for substitution that can be exploited to avoid metabolic liabilities associated with the N1-H.
-
C3-isopropyl Group: This bulky, hydrophobic group can occupy a hydrophobic pocket within the kinase active site, enhancing binding affinity and selectivity.
-
C5-bromo Substituent: The bromine atom serves as a versatile chemical handle for late-stage functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of diverse chemical libraries.
Synthesis of the Intermediate: 5-bromo-3-isopropyl-2-methyl-2H-indazole
The regioselective synthesis of 2H-indazoles can be challenging. The following protocol outlines a robust and reproducible method adapted from established principles of indazole synthesis.[18][19] The strategy involves the initial formation of the brominated indazole core, followed by functionalization at the C3 position and, finally, regioselective N-methylation.
Synthetic Workflow
Caption: Multi-step synthesis of the functionalized 2H-indazole intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-5-bromo-1H-indazole
-
Rationale: Direct iodination at the C3 position of the indazole ring is a reliable method to introduce a leaving group for subsequent cross-coupling reactions. The reaction proceeds under basic conditions.
-
Procedure:
-
To a stirred solution of 5-bromo-1H-indazole (10.0 g, 50.8 mmol) in dimethylformamide (DMF, 100 mL), add potassium hydroxide (KOH, 5.7 g, 101.5 mmol) in portions at room temperature.
-
Stir the mixture for 30 minutes until a clear solution is formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of iodine (I₂, 14.2 g, 56.0 mmol) in DMF (50 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction by pouring it into an ice-cold aqueous solution of sodium thiosulfate (10% w/v, 500 mL).
-
The resulting precipitate is collected by filtration, washed with cold water (3 x 100 mL), and dried under vacuum to yield 3-iodo-5-bromo-1H-indazole as a pale yellow solid.
-
Protocol 2: Synthesis of 5-Bromo-3-isopropyl-1H-indazole
-
Rationale: A Negishi cross-coupling reaction is employed to introduce the isopropyl group at the C3 position. This method offers excellent functional group tolerance and high yields.
-
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, add 3-iodo-5-bromo-1H-indazole (10.0 g, 31.0 mmol) and anhydrous tetrahydrofuran (THF, 150 mL).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.13 g, 1.55 mmol).
-
To this suspension, add isopropylzinc bromide (0.5 M solution in THF, 74.3 mL, 37.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-3-isopropyl-1H-indazole.
-
Protocol 3: Synthesis of 5-Bromo-3-isopropyl-2-methyl-2H-indazole
-
Rationale: N-alkylation of indazoles can yield a mixture of N1 and N2 isomers. Using a polar aprotic solvent like acetone and a mild base such as potassium carbonate generally favors the formation of the thermodynamically more stable N2-alkylated product for 3-substituted indazoles.
-
Procedure:
-
To a solution of 5-bromo-3-isopropyl-1H-indazole (5.0 g, 20.9 mmol) in acetone (100 mL), add potassium carbonate (K₂CO₃, 5.78 g, 41.8 mmol) and iodomethane (MeI, 1.95 mL, 31.4 mmol).
-
Heat the mixture to reflux and stir for 8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of two product spots (N1 and N2 isomers).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains a mixture of N1 and N2 isomers. Separate the isomers using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). The N2 isomer is typically the less polar of the two.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 5-bromo-3-isopropyl-2-methyl-2H-indazole .
-
Summary of Reaction Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Typical Yield |
| 1 | C3-Iodination | I₂, KOH | DMF | 0 to RT | 85-95% |
| 2 | Negishi Coupling | Isopropylzinc bromide, Pd(dppf)Cl₂ | THF | 60 | 70-80% |
| 3 | N2-Methylation | MeI, K₂CO₃ | Acetone | Reflux | 50-60% (N2 isomer) |
Application in the Synthesis of a Novel TRK Inhibitor
The C5-bromo handle on the intermediate is perfectly positioned for a Suzuki-Miyaura cross-coupling reaction, a powerful tool for constructing the biaryl linkages common in kinase inhibitors. Here, we outline a protocol for coupling the intermediate with a hypothetical boronic acid partner to generate a final inhibitor candidate.
Final Synthesis Workflow
Caption: Suzuki coupling of the intermediate to generate a final inhibitor molecule.
Protocol 4: Suzuki Coupling to Synthesize a TRK Inhibitor Candidate
-
Procedure:
-
In a microwave vial, combine 5-bromo-3-isopropyl-2-methyl-2H-indazole (100 mg, 0.39 mmol), pyridine-4-boronic acid (58 mg, 0.47 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol).
-
Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 0.4 mL) followed by 1,4-dioxane (4 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via preparative HPLC to obtain the final compound.
-
Biological Validation: Protocols for Inhibitor Screening
After synthesis, the novel compound must be tested to confirm its activity against TRK kinases and its effect on cancer cells.
Screening Workflow
Caption: A systematic approach to validate the biological activity of a new TRK inhibitor.
Protocol 5: Biochemical TRK Kinase Assay (ADP-Glo™)
-
Objective: To measure the direct inhibitory activity of the synthesized compound on recombinant TRKA, TRKB, and TRKC kinases.[20]
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer, recombinant TRK kinase (A, B, or C), and the substrate peptide.
-
Add the test compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP. Incubate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 6: Cell-Based Viability and Target Engagement
-
Objective: To assess the compound's ability to inhibit the proliferation of an NTRK fusion-positive cancer cell line (e.g., KM12 colorectal cancer cells) and to confirm target engagement within the cell.[20][21]
-
Procedure (Cell Viability - MTT Assay):
-
Seed KM12 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
Plot cell viability against compound concentration to determine the EC₅₀ value.
-
-
Procedure (Western Blot for Target Engagement):
-
Plate KM12 cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) for 2-4 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-TRK (pan-Tyr), total-TRK, phospho-AKT (Ser473), total-AKT, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. A reduction in the p-TRK/total-TRK and p-AKT/total-AKT ratios confirms on-target activity.[21]
-
Conclusion
The intermediate 5-bromo-3-isopropyl-2-methyl-2H-indazole represents a highly valuable and strategically designed building block for the synthesis of novel TRK inhibitors. Its synthesis, while requiring careful control of regioselectivity, is achievable through established chemical transformations. The presence of distinct functional groups at the C3 and C5 positions allows for precise tuning of steric and electronic properties, while the C5-bromo handle provides a gateway for late-stage diversification. The protocols outlined in this guide provide a comprehensive framework for researchers in drug development to synthesize this intermediate, incorporate it into potential drug candidates, and validate the biological efficacy of the resulting molecules in the ongoing effort to combat NTRK fusion-driven cancers.
References
-
Tropomyosin receptor kinase (TRK) signaling pathways. Tropomyosin... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])
-
On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology - AACR Journals. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])
-
Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC. (URL: [Link])
-
Neurotrophin/TRK Signaling - GeneGlobe - QIAGEN. (URL: [Link])
-
Emerging TRK Inhibitors Are Explored Across Cancer Settings | Targeted Oncology. (URL: [Link])
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. (URL: [Link])
-
Preparation method of Larotrectinib and intermediate of Larotrectinib - Eureka | Patsnap. (URL: [Link])
-
Targeting the Tropomyosin Receptor Kinase (TRK) Family - UCL Discovery. (URL: [Link])
-
Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC. (URL: [Link])
-
What is the mechanism of Larotrectinib Sulfate? - Patsnap Synapse. (URL: [Link])
-
Indazole derivatives as inhibitors of FGFR1 - ResearchGate. (URL: [Link])
- CN107987082A - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google P
-
The Development of TRK Inhibitors. (URL: [Link])
- CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google P
-
Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Design, synthesis, evaluation, and computational modeling studies of pyrazine-based TrkA inhibitors - MedChemComm (RSC Publishing). (URL: [Link])
-
Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC. (URL: [Link])
-
1528976-72-8|5-bromo-3-isopropyl-2-methyl-2H-indazole - Knight Chemicals Online. (URL: [Link])
-
5-bromo-3-isopropyl-2-methyl-2H-indazole Manufacturer - Qingmu. (URL: [Link])
-
Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed. (URL: [Link])
-
Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC. (URL: [Link])
-
Research progress of TRK inhibitors and their structure-activity relationship - ResearchGate. (URL: [Link])
-
2H-Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (URL: [Link])
-
(PDF) Selective Type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - ResearchGate. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])
Sources
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trkeducation.com [trkeducation.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 14. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Portico [access.portico.org]
- 16. targetedonc.com [targetedonc.com]
- 17. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 18. 2H-Indazole synthesis [organic-chemistry.org]
- 19. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective N-Methylation of 5-Bromo-3-Isopropyl-1H-Indazole
Abstract & Scope
This application note details the procedure for the N-methylation of 5-bromo-3-isopropyl-1H-indazole . Indazoles are privileged scaffolds in drug discovery (e.g., kinase inhibitors), yet their functionalization is complicated by tautomeric ambiguity. The presence of a bulky isopropyl group at the C3 position introduces significant steric factors that differentiate this substrate from simple indazoles.
This guide provides:
-
Mechanistic Analysis: How the C3-isopropyl group influences N1 vs. N2 regioselectivity.
-
Optimized Protocol: A scalable method using Cesium Carbonate (
) in DMF. -
Purification Strategy: Chromatographic separation of regioisomers.
-
Structural Validation: Definitive NMR techniques (NOESY) to distinguish N1-Me from N2-Me isomers.
Mechanistic Insight: The Regioselectivity Challenge
The alkylation of 1H-indazoles involves a competition between the N1 (thermodynamic) and N2 (kinetic) nitrogen atoms.[1]
-
Electronic Factors: The indazole anion is an ambident nucleophile. The negative charge is delocalized, but N1 is generally more thermodynamically stable in the resulting product due to the preservation of the benzenoid system.
-
Steric Factors (Crucial for this Substrate):
-
N1 Attack: The N1 position is flanked by the C7-H proton. This interaction is sterically minimal.
-
N2 Attack: The N2 position is adjacent to the C3-substituent. For 3-isopropyl-1H-indazole , the isopropyl group creates a significant "steric wall."
-
Pathway Visualization
Figure 1: Reaction pathways showing the steric influence of the C3-isopropyl group favoring N1-methylation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role |
| 5-Bromo-3-isopropyl-1H-indazole | 239.11 | 1.0 | Substrate |
| Methyl Iodide (MeI) | 141.94 | 1.2 - 1.5 | Electrophile |
| Cesium Carbonate ( | 325.82 | 2.0 | Base |
| DMF (Anhydrous) | - | 0.2 M | Solvent |
| Ethyl Acetate / Hexanes | - | - | Workup/Purification |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 5-bromo-3-isopropyl-1H-indazole (1.0 equiv) and Cesium Carbonate (2.0 equiv).
-
Add anhydrous DMF (Dimethylformamide) to achieve a concentration of ~0.2 M (e.g., 5 mL per 1 mmol of substrate).
-
Note: DMF is preferred over THF for
solubility; it promotes rapid anion formation.
-
-
Stir the suspension at Room Temperature (RT) for 15 minutes to ensure deprotonation.
Step 2: Alkylation
-
Cool the mixture to 0°C using an ice bath. (Cooling helps suppress N2 formation by reducing kinetic energy).
-
Add Methyl Iodide (1.2 equiv) dropwise via syringe. Caution: MeI is toxic and volatile.
-
Allow the reaction to warm to RT slowly and stir for 2–4 hours .
-
Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.
Step 3: Workup
-
Dilute the reaction mixture with Ethyl Acetate (5x reaction volume).
-
Wash the organic layer with Water (3x) to remove DMF and inorganic salts.
-
Critical: Thorough water washing prevents DMF from interfering with column chromatography.
-
-
Wash with Brine (1x).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude orange/yellow oil.
Step 4: Purification (Isomer Separation)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (Start 100:0
90:10 80:20). -
Elution Order:
-
Isomer A (N1-Methyl): Typically elutes second (more polar) or first depending on the exact mobile phase interactions, but in many indazole systems, N1 is often less polar than N2 if H-bonding is absent, but this varies. Rely on NMR for assignment, not just Rf.
-
Standard Observation: N1 and N2 isomers often have
.
-
-
Pool pure fractions and dry.
Structural Characterization & Validation
Distinguishing the N1 and N2 isomers is the most critical step. You cannot rely solely on yield.
1H NMR Diagnostic Signals
-
N1-Methyl Isomer (Desired):
-
N-Me Shift:
ppm (Singlet). -
Aromatic H7: The proton at position 7 (adjacent to N1) often shifts slightly upfield compared to the N2 isomer due to shielding.
-
-
N2-Methyl Isomer (Minor):
-
N-Me Shift:
ppm (Singlet). Typically downfield of N1-Me.
-
Definitive NOESY Analysis (Self-Validating System)
Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof of structure.
| Isomer | Key NOE Correlation (Strong) | Explanation |
| N1-Methyl | N-Me | The N1-methyl group is spatially close to the benzene ring proton (H7). |
| N2-Methyl | N-Me | The N2-methyl group is spatially close to the C3-isopropyl group. |
Diagnostic Logic Diagram
Figure 2: Logical flow for structural assignment using NOESY NMR data.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low N1:N2 Selectivity | Reaction temperature too high. | Run the addition of MeI at -10°C or -20°C. Lower temperatures favor the thermodynamic product (N1) in equilibration scenarios, or simply reduce kinetic errors. |
| Incomplete Reaction | Base insolubility or wet solvent. | Ensure DMF is anhydrous. Switch base to NaH (1.2 eq) in THF if |
| Poor Separation | Isomers co-eluting. | Use a shallower gradient (e.g., 0-10% EtOAc in Hexanes over 30 mins). Alternatively, try DCM/MeOH (99:1) as eluent.[5][6] |
References
-
BenchChem. Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Retrieved from BenchChem Database. Link
-
Luo, G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles.[5][7] Journal of Organic Chemistry. Link
-
Cheung, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Link
-
Meanwell, N. A., et al. (2022). Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magnetic Resonance in Chemistry.[2][8][9] Link
-
WuXi AppTec. Mechanism of a Highly Selective N2 Alkylation of Indazole (QM Analysis).Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 2H- vs. 1H-Indazole Isomers
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective functionalization of the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents like the anti-cancer drug Pazopanib (a 2H-indazole) and the antiemetic Granisetron (a 1H-indazole).[1]
The primary challenge in synthesizing specific indazole derivatives lies in controlling the site of substitution on the pyrazole ring's nitrogen atoms. This guide provides in-depth, field-proven insights, troubleshooting protocols, and foundational knowledge to help you achieve high regioselectivity in your experiments.
The Core Challenge: Annular Tautomerism
The difficulty in selectively synthesizing N1- or N2-substituted indazoles stems from the inherent annular tautomerism of the indazole ring. The proton on the nitrogen can readily move between the N1 and N2 positions, creating two distinct, rapidly equilibrating tautomers: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][3][4][5] Direct alkylation can therefore occur at either nitrogen, often resulting in a mixture of regioisomers that can be difficult to separate and lowers the overall yield of the desired product.[2][3][6]
Caption: Annular tautomerism of the indazole ring leading to competing N1 and N2 alkylation pathways.
Troubleshooting Guide
This section addresses common issues encountered during the regioselective synthesis of indazole isomers in a direct question-and-answer format.
Question 1: My N-alkylation reaction is producing a mixture of 1H- and 2H-indazole isomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity is a classic challenge that hinges on controlling the kinetic versus thermodynamic pathways of the reaction.[7][8] The 1H-isomer is generally the thermodynamic product (more stable), while the 2H-isomer is often the kinetic product (forms faster under certain conditions).
To Favor the N1-Alkylated (1H) Isomer (Thermodynamic Control):
The key is to use conditions that allow the reaction to equilibrate to the most stable product.
-
Choice of Base and Solvent: This is the most critical factor. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[2][6] The prevailing hypothesis is that the sodium cation coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position, sterically blocking the N2 position from the alkylating agent.[2][3]
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring profoundly influences the N1/N2 ratio.
-
Thermodynamic Equilibration: Using certain electrophiles, such as α-halo carbonyls or β-halo esters, can lead to an equilibrium that favors the formation of the more stable N1-substituted product over time.[9]
To Favor the N2-Alkylated (2H) Isomer (Kinetic Control):
To obtain the less stable 2H-isomer, you must use conditions that favor the faster reaction pathway or use strategies that inherently direct substitution to the N2 position.
-
Mitsunobu Conditions: The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DIAD or DEAD) often shows a strong preference for producing the N2-alkylated isomer.[2][9] This is a reliable method for accessing the kinetic product.
-
Metal-Mediated Reactions: Gallium/aluminum or aluminum-mediated direct alkylation reactions have been specifically developed for the high-yield, regioselective synthesis of 2H-indazoles.[10]
-
Substituent Effects: In contrast to C3-substituents, electron-withdrawing groups at the C7-position (e.g., -NO₂, -CO₂Me) can dramatically shift the selectivity, conferring excellent preference for the N2-product (≥96%).[6][9]
Question 2: My indazole alkylation reaction has a low yield or is not going to completion. What should I check?
Answer: Low conversion can be traced back to several factors, most commonly related to the reaction setup.
-
Base and Solvent Incompatibility: The choice of base must be appropriate for the solvent. For instance, weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often ineffective in THF and may fail to produce any N-alkylated product.[2] In such cases, switching to a more polar aprotic solvent like DMF or using a stronger base like NaH is necessary.
-
Stoichiometry of the Base: Insufficient base will lead to incomplete deprotonation of the indazole, resulting in poor conversion. Ensure you are using at least a slight excess (e.g., 1.1-1.2 equivalents) of the base.
-
Reaction Temperature: While temperature may not always have a major impact on the N1/N2 ratio, it is crucial for the reaction rate. Many N-alkylation reactions that are sluggish at room temperature can be driven to completion by heating to 50°C or higher.[2][3]
-
Purity of Reagents: Ensure your solvent is anhydrous, especially when using reactive bases like NaH. Water will quench the base and inhibit the reaction.
Question 3: I've isolated my product(s), but I'm not sure how to definitively assign the regiochemistry as N1 or N2.
Answer: Correctly assigning the structure is critical. While chromatography can separate the isomers, spectroscopic methods are required for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR): This is the most powerful tool. One- and two-dimensional NMR experiments are definitive.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most decisive experiment. For an N1-alkylated indazole, you will observe a 3-bond correlation between the protons of the N-alkyl group (e.g., the N-CH₂) and the C7a carbon of the indazole ring. For an N2-alkylated isomer, this correlation will be absent; instead, a correlation to the C3 carbon is typically observed.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can also be very useful. In an N1-substituted isomer, a NOE can often be observed between the protons of the N-alkyl group and the proton at the C7 position of the indazole ring.[2][11]
-
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common regioselectivity issues in indazole N-alkylation.
Caption: A decision-making flowchart for troubleshooting indazole N-alkylation experiments.
Summary of Reaction Conditions for N-Alkylation
| Factor | Condition Favoring N1-Selectivity (Thermodynamic) | Condition Favoring N2-Selectivity (Kinetic) |
| Base | Strong, non-nucleophilic bases (e.g., NaH ).[6][9] | Often part of a specific reagent system (e.g., Mitsunobu). |
| Solvent | Aprotic, less polar solvents (e.g., THF ).[6][9] | Dependent on the method; THF for Mitsunobu.[2] |
| Temperature | Higher temperatures can favor thermodynamic equilibrium.[12] | Lower temperatures can sometimes trap the kinetic product. |
| Substituents | Electron-withdrawing or bulky groups at C3 .[6][9] | Electron-withdrawing groups at C7 .[6][9] |
| Method | Standard deprotonation/alkylation. | Mitsunobu reaction [2][9], Ga/Al-mediation [10]. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in achieving regioselectivity in indazole synthesis? A1: The core issue is the annular tautomerism of the indazole ring. The molecule exists as a rapid equilibrium between two forms: the 1H-indazole and the 2H-indazole.[2][3][4] The 1H-tautomer is generally the more thermodynamically stable form and is therefore predominant in solution.[2][5][9] However, both nitrogen atoms remain nucleophilic, and direct alkylation can occur on either one, leading to a mixture of N1 and N2-substituted products.[2][3]
Q2: Are there methods to synthesize the indazole core with a pre-determined N-substituent, avoiding post-modification challenges? A2: Yes, several methods construct the indazole ring in a way that installs the desired N-substituent from the start, bypassing the N-alkylation regioselectivity problem entirely.
-
For 2H-Indazoles: The Cadogan reductive cyclization is a classic and effective method. It involves the condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by reductive cyclization (e.g., using a phosphine reagent) to directly and selectively form the N2-substituted 2H-indazole.[13][14][15]
-
For 1H-Indazoles: Transition-metal-catalyzed reactions, such as Rh(III)-catalyzed C-H activation and annulation of imidates with nitrosobenzenes, have been developed for the facile construction of 1H-indazoles.[16] Other modern methods include [3+2] cycloadditions of arynes with hydrazones.[17]
Detailed Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of an Indazole using NaH/THF
This protocol is adapted from methodologies proven to give high N1-selectivity, particularly for indazoles with C3 substituents.[2][6]
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution or suspension (approx. 0.1-0.2 M).
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50 °C.
-
Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: Highly N2-Selective Alkylation of an Indazole using Mitsunobu Conditions
This protocol is a reliable method for accessing the kinetically favored N2-isomer.[2][9]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 1H-indazole (1.0 equiv.), the corresponding alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.).
-
Solvent Addition: Dissolve the components in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Prepare a separate solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) in a small amount of anhydrous THF.
-
Reaction: Add the DIAD/DEAD solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A color change and/or formation of a precipitate is often observed.
-
Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue can be directly purified by column chromatography on silica gel. The N2-isomer typically elutes before the N1-isomer. Triphenylphosphine oxide is a common byproduct that will also be separated during chromatography.
References
-
Shiri, P., Roosta, A., Dehaen, W., & Amani, A. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 5013. [Link]
-
Keating, J. J., O'Brien, E. M., O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Li, P., et al. (2012). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 48(20), 2552-2554. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-indazoles. [Link]
-
Taylor, M. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1057-1070. [Link]
-
Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]
- Wray, B. C., & Stambuli, J. P. (2007). Method of synthesizing 1H-indazole compounds. U.S.
-
Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26867-26879. [Link]
-
Mal, D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1159-1181. [Link]
-
Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link]
-
Beifuss, U., et al. (2010). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 8(13), 3059-3067. [Link]
-
Beifuss, U., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 225. [Link]
-
Terholsen, H., et al. (2026). Synthesis of 1H-indazole derivatives. ResearchGate. [Link]
-
Öcal, N., et al. (2019). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Marmara Pharmaceutical Journal, 23(2), 246-254. [Link]
-
Genung, N. E., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 140(30), 9435-9439. [Link]
-
Jena, S., & Chanda, K. (2023). An Improved Synthesis of Disubstituted 2H-indazoles using Microwaves. Letters in Organic Chemistry, 20(9), 858-863. [Link]
-
Yadav, M., & Kapoor, A. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. [Link]
-
Shiri, P., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]
-
Babu, J. R., et al. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. ResearchGate. [Link]
-
Kumar, S., et al. (2021). Metal-free, regioselective, visible light activation of 4CzIPN for the arylation of 2H-indazole derivatives. Chemical Communications, 57(34), 4165-4168. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]
-
Castillo, I., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega. [Link]
-
Various Authors. (2025). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ResearchGate. [Link]
-
Devulapally, K., et al. (2025). Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. The Journal of Organic Chemistry. [Link]
-
Hunt, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Beifuss, U., et al. (2010). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. [Link]
-
Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Ghosh, D., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications, 58(24), 3844-3863. [Link]
-
Various Authors. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]
-
Nguyen, D. K., et al. (2024). Synthesis of 2-aryl-2H-indazole from 1H-indazole. ResearchGate. [Link]
-
Gandeepan, P., et al. (2019). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 48(10), 2809-2831. [Link]
-
Taylor, M. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
Leonardi, F., et al. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. [Link]
-
Guillaumet, G., et al. (2009). Direct Arylations of 2H-Indazoles On Water. Organic Letters, 12(2), 344-347. [Link]
-
Taylor, M. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Not Voodoo. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indazole synthesis [organic-chemistry.org]
purification methods for 5-bromo-3-isopropyl-2-methyl-2H-indazole crude product
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Process Optimization Desk.
The purification of 5-bromo-3-isopropyl-2-methyl-2H-indazole (CAS: 1528976-72-8) is a classic but deceptive challenge in heterocyclic chemistry.[1] The core difficulty lies in the regioisomeric similarity between the desired 2H-indazole (N2-methyl) and the often thermodynamically favored 1H-indazole (N1-methyl) byproduct.
Because the isopropyl group at C3 exerts steric pressure on the adjacent N2-methyl group, the N2 isomer is often the kinetic product or requires specific synthesis conditions to favor. If your crude mixture contains significant N1 isomer, standard silica chromatography can be tedious due to "tailing" and overlapping Rf values.[1]
Below is the technical support guide designed to troubleshoot and resolve these specific purity issues.
Ticket Subject: Purification Protocol for 5-bromo-3-isopropyl-2-methyl-2H-indazole Applicable For: Crude reaction mixtures from alkylation (MeI/DMS) or cyclization.[1]
Quick Diagnostic: What is your Crude Profile?
Before selecting a method, compare your crude material to these profiles.
| Feature | Target: 2-Methyl (2H) | Impurity: 1-Methyl (1H) | Implication |
| TLC Polarity (Silica) | Lower Rf (More Polar) | Higher Rf (Less Polar) | N2 has a larger dipole moment (quinonoid character).[1] |
| Crystallinity | Generally High (Solid) | Often Lower (Oil/Gum) | N2 isomers often pack better in crystal lattices despite steric bulk. |
| Solubility | Moderate in Heptane | High in Heptane | Recrystallization can reject the N1 isomer into the mother liquor. |
| UV Activity (254nm) | Distinct | Distinct | UV spectra differ due to conjugation length (Quinonoid vs Benzenoid). |
Purification Decision Tree
Use this logic flow to determine the most efficient purification route based on your current purity.
Figure 1: Decision matrix for selecting the optimal purification workflow based on crude isomeric ratio.
Detailed Protocols
Protocol A: Salt Removal (The "Hidden" Yield Killer)
Why this matters: Residual salts (like
-
Dissolve crude in DCM (Dichloromethane) or MTBE . Avoid EtOAc initially if large amounts of iodide salts are present (oxidative discoloration).
-
Wash with Water (2x) followed by Brine (1x) .
-
Dry over
(Sodium Sulfate).[2] Do not use Magnesium Sulfate ( ) if your product is acid-sensitive, though this indazole is generally robust.[1] -
Concentrate to dryness.
Protocol B: Selective Recrystallization (The Scalable Solution)
Mechanism: The 2-methyl isomer (quinonoid) typically has a higher lattice energy than the 1-methyl isomer. We use a "Solubility Differential" method.
Solvent System: Heptane (Anti-solvent) / Ethyl Acetate (Solvent). Alternative: Hexane / Isopropanol (IPA).
-
Dissolution: Take the crude solid. Add EtOAc (approx. 2-3 volumes) and heat to 60°C until fully dissolved.
-
Precipitation: Slowly add Heptane (approx. 5-8 volumes) while stirring at 60°C until a slight turbidity persists.
-
Cooling: Turn off the heat. Allow the flask to cool to Room Temperature (RT) slowly (over 2 hours) with gentle stirring.
-
Aging: Once at RT, cool to 0-5°C in an ice bath for 1 hour.
-
Filtration: Filter the solids. Wash the cake with cold Heptane.
-
Result: The filter cake is enriched 2-methyl (N2) isomer. The filtrate (mother liquor) contains the 1-methyl (N1) isomer and uncrystallized N2.
Protocol C: Flash Chromatography (Separation of Isomers)
Why this matters: If N1 content is high (>20%), crystallization will likely co-precipitate the impurity.[1] You must separate them on silica first.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate .
-
Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.
-
Ramp: 80:20 to elute the N1 isomer (Higher Rf).
-
Ramp: 60:40 to elute the N2 isomer (Lower Rf).
-
-
Note on Tailing: Indazoles can streak on acidic silica. If peak shape is poor, add 1% Triethylamine (TEA) to the mobile phase.[1]
Analytical Validation (The "Truth" Test)
You cannot rely solely on 1H-NMR chemical shifts to distinguish N1 vs N2, as the isopropyl group shifts can be subtle.[1] You must use NOESY (Nuclear Overhauser Effect Spectroscopy).
The Diagnostic Check:
-
N1-Methyl Isomer: The N-Methyl protons will show an NOE correlation to the C7-Proton (aromatic region).
-
N2-Methyl Isomer: The N-Methyl protons will show an NOE correlation to the C3-Isopropyl (Methine) proton.
Figure 2: NMR diagnostic flow. The proximity of the N-Methyl group to the C3-Isopropyl group is the definitive proof of N2-regiochemistry.[1]
Frequently Asked Questions (Troubleshooting)
Q1: My product is oiling out during recrystallization. What went wrong? A: This is common with the isopropyl group adding lipophilicity.
-
Too much anti-solvent: You likely added Heptane too fast. Re-dissolve by adding small amounts of EtOAc/IPA and heat.
-
Impurity Profile: High levels of N1 isomer lower the melting point of the mixture (eutectic depression). If the oil persists, you must run a quick silica plug (Protocol C) to remove the bulk of the N1 isomer before attempting crystallization again.
Q2: Can I use acid extraction to separate the isomers? A: Generally, no.[1] The pKa difference between N1 and N2 indazoles is not large enough for efficient separation using standard aqueous HCl extractions. Both will likely protonate and extract into the aqueous layer, or neither will.[1] Chromatography or crystallization is far superior.
Q3: Why is the N2 isomer more polar (Lower Rf) on TLC? A: The 2H-indazole has a quinonoid resonance contribution which results in a larger charge separation (dipole moment) compared to the benzenoid 1H-indazole. This stronger dipole interacts more strongly with the polar silica stationary phase, causing it to elute later.[1]
Q4: I see a third spot near the baseline. What is it? A: This is likely the quaternary ammonium salt (N1,N2-dimethylated species) or residual inorganic salts.[1] These are insoluble in the Hexane/EtOAc mobile phase and will stay at the baseline. A simple filtration of the crude (Protocol A) or the column flush usually removes them.
References
-
Regioselectivity in Indazole Alkylation: Cheung, et al.[1][3] "Investigation of the Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry. (General mechanism of N1 vs N2 selectivity).
-
Chromatographic Behavior: Meanwell, N. A.[1][4] "Tactics for the separation of N1 and N2 isomeric indazoles." Journal of Heterocyclic Chemistry. (Discusses dipole moments and silica interaction).
-
Analytical Assignment: Claramunt, R. M., et al.[1] "The annular tautomerism of indazoles: A 13C and 15N NMR study." Magnetic Resonance in Chemistry. (Authoritative source on NMR distinction).
-
General Synthesis: BenchChem Protocols. "N-Alkylation of 1H-indazole-3-carboxylate intermediates." (General reference for alkylation conditions).
Sources
Validation & Comparative
Comparative Guide: Biological Activity of 1H- and 2H-Indazole Isomers in Kinase Inhibition
[1]
Executive Summary: The Isomerism Challenge
In kinase inhibitor design, the indazole scaffold is a "privileged structure" due to its ability to mimic the adenine ring of ATP. However, the scaffold introduces a critical variable: annular tautomerism and regioisomerism .
-
1H-Indazole (Benzenoid): Thermodynamically favored (
kcal/mol lower), widely used in FDA-approved drugs (e.g., Axitinib, Pazopanib). -
2H-Indazole (Quinonoid): Less stable in unsubstituted form but can be locked via
-substitution. It offers a distinct vector geometry for hinge binding, enabling selectivity for specific kinases (e.g., SGK1, Tie2) that -isomers cannot achieve.
Key Takeaway: The choice between
Mechanistic Comparison: Hinge Binding Modes
The primary differentiator between the isomers is their interaction with the kinase hinge region (residues connecting the N- and C-lobes).
Vector Analysis & H-Bonding
Kinase hinges typically present a backbone carbonyl (acceptor) and backbone amide (donor). The indazole core interacts as follows:
| Feature | ||
| Electronic Character | Benzenoid (Aromatic stability high) | Quinonoid character (distinct electron density) |
| H-Bond Acceptor | N2 (Lone pair in | N1 (Lone pair in |
| H-Bond Donor | C3-H (Weak) or Substituent at C3 | C3-H (Weak) or Substituent at C3 |
| Binding Vector | Projects substituent ( | Projects substituent ( |
| Key Target Classes | VEGFR, PDGFR, CDK (Broad spectrum) | SGK1, Tie2, SRC (Selectivity niche) |
Visualization of Signaling & Binding
The following diagram illustrates the tautomeric equilibrium and the distinct binding modes in the kinase pocket.
Caption: Tautomeric equilibrium and divergent kinase hinge binding modes of N1- vs. N2-substituted indazoles.
Comparative Data Analysis
The following data aggregates findings from SAR (Structure-Activity Relationship) studies comparing regioisomers.
Potency & Selectivity Case Studies[2][3][4][5][6]
| Target Kinase | Compound Class | Isomer | IC50 (nM) | Biological Outcome | Source |
| VEGFR-2 | Indazole-Benzamide | 5.4 | Potent anti-angiogenic activity. Standard binding mode. | ||
| SGK1 | Indazole-Sulfonamide | ~500 | High selectivity over homologous kinases (e.g., Akt). | ||
| PI3K | 3-Ethynyl-indazole | 323 | Isoform specific. Deep pocket insertion via N2 interaction.[2] | ||
| Tie2 | Aza-indazole | <1000 |
Physicochemical Properties
Understanding these properties is essential for purification and formulation.
-
Dipole Moment:
-indazoles typically have a higher dipole moment than -indazoles, affecting solubility and permeability. -
Basicity (
):-
-indazole:
(protonation at N2). - -indazole: Higher basicity due to quinonoid resonance stabilization upon protonation.
-
-indazole:
-
Melting Point:
-isomers generally have higher melting points due to efficient intermolecular hydrogen bonding (dimer formation) in the solid state.
Experimental Protocols
Synthesis & Separation of Isomers (Self-Validating Protocol)
One of the biggest challenges is obtaining regioisomerically pure compounds.
Protocol: Regioselective Alkylation & Separation
-
Reaction: Dissolve Indazole core (1.0 eq) in DMF. Add
(2.0 eq) as base (favors ). Add alkyl halide (1.1 eq).-
Note on Causality:
promotes thermodynamic control ( ), while stronger bases or different solvents can shift ratios.
-
-
TLC Monitoring: Use 30% Ethyl Acetate in Hexanes.
-
-isomer: Typically higher
(less polar). -
-isomer: Typically lower
(more polar, higher dipole).
-
-isomer: Typically higher
-
Separation: Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
50% EtOAc/Hexane.
-
-
Validation (Critical Step):
-
NOESY NMR: Irradiate the
-alkyl protons.- -isomer: NOE observed with H7 (proton on benzene ring adjacent to N1).
- -isomer: NOE observed with H3 (proton on pyrazole ring).
-
Why this works: This is the definitive structural proof; 1D NMR shifts alone can be ambiguous.
-
Kinase Inhibition Assay (ADP-Glo™ Workflow)
To objectively compare biological activity, use a luminescent ADP detection assay.
Steps:
-
Preparation: Prepare
- and -isomers at 10 mM in 100% DMSO. Serial dilute (1:3) to generate 10-point dose-response curves. -
Enzyme Reaction:
-
Mix Kinase (e.g., VEGFR2, 2 ng/well) + Substrate (Poly GT, 0.2 mg/mL) + Test Compound in reaction buffer (
Tris, , BSA). -
Initiate with ATP (
). -
Incubate at RT for 60 mins.
-
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light). Incubate 30 mins.
-
-
Analysis: Measure Luminescence (RLU). Fit data to Sigmoidal Dose-Response equation to calculate
.
Diagram: Experimental Workflow
Caption: Integrated workflow for synthesis, validation, and biological evaluation of indazole isomers.
Conclusion & Recommendations
For drug development professionals:
-
Prioritize
-Indazoles for broad-spectrum kinase inhibition (Type I inhibitors) where mimicking the adenine footprint is the primary goal. The synthetic routes are more established, and solubility profiles are generally superior. -
Explore
-Indazoles when targeting kinases with unique hinge geometries (e.g., SGK1) or when "scaffold hopping" to bypass patent space occupied by -analogs. The -vector allows access to different sub-pockets (e.g., the solvent channel) that are inaccessible to -isomers. -
Mandatory QC: Never rely solely on synthesis conditions to assign regiochemistry. Always validate using NOESY NMR or X-ray crystallography before biological testing, as minor contamination of the other isomer can skew
data by orders of magnitude.
References
-
BenchChem. (2025).[3] Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals. BenchChem. Link
-
Sigalov, M. V., et al. (2019).[4] 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry. Link[4]
-
Lipe, B., et al. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem. Link
-
Li, H., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry. Link
-
Elsayed, M. S. A., et al. (2019). Design, synthesis and biological evaluation of new indazole derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry. Link
-
Tesmer, J. J. G., et al. (2017).[5] Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors. Molecular Pharmacology. Link
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- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
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A Comparative Guide to Reference Standards for the Impurity Profiling of 5-bromo-3-isopropyl-2-methyl-2H-indazole
Introduction: The Critical Role of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development, the assurance of safety, quality, and efficacy of an Active Pharmaceutical Ingredient (API) is paramount.[1] The presence of impurities, even at trace levels, can significantly impact the therapeutic outcome and safety profile of a drug product.[1][2] Therefore, rigorous impurity profiling—the identification, quantification, and control of these unwanted substances—is a non-negotiable aspect of the drug development lifecycle, mandated by global regulatory bodies such as the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]
This guide provides an in-depth technical comparison of reference standards for the impurity profiling of 5-bromo-3-isopropyl-2-methyl-2H-indazole , a substituted indazole derivative of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to go beyond a mere listing of protocols and delve into the causality behind experimental choices, offering a framework for establishing self-validating systems for impurity analysis. We will explore the synthesis of this target molecule, predict its potential process-related impurities, and present a comprehensive guide to the preparation, characterization, and comparison of in-house versus commercially sourced reference standards.
The Synthetic Landscape: Unveiling Potential Impurities
A thorough understanding of the synthetic pathway is the cornerstone of effective impurity profiling.[5] While a specific patented synthesis for 5-bromo-3-isopropyl-2-methyl-2H-indazole may be proprietary, a plausible and convergent synthetic route can be postulated based on established indazole chemistry.[6] This allows us to anticipate the formation of various process-related impurities.
A likely synthetic strategy involves the initial formation of a substituted indazole core, followed by functionalization. A plausible multi-step synthesis is outlined below:
Caption: Plausible synthetic pathway for 5-bromo-3-isopropyl-2-methyl-2H-indazole.
Based on this proposed synthesis, we can anticipate several classes of potential impurities:
-
Regioisomeric Impurities: The N-alkylation of indazoles is notoriously challenging in terms of regioselectivity.[7][8] The reaction can yield both the desired N2-alkylated product and the thermodynamically more stable N1-alkylated isomer.[9] Therefore, 5-bromo-3-isopropyl-1-methyl-1H-indazole is a highly probable process-related impurity.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of 3-isopropyl-1H-indazole and 5-bromo-3-isopropyl-1H-indazole in the final API.
-
Over-bromination Products: The bromination step could potentially lead to di-brominated species, such as 5,7-dibromo-3-isopropyl-1H-indazole .
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., THF, DMF, ethyl acetate) and unreacted reagents are common impurities that must be controlled according to ICH Q3C guidelines.[9]
-
Degradation Products: Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions are necessary to identify potential degradation products that may form during storage.[10][11]
Reference Standards: The Cornerstone of Accurate Quantification
The accurate quantification of impurities relies on the availability of well-characterized reference standards.[11][12] For the impurity profiling of 5-bromo-3-isopropyl-2-methyl-2H-indazole, a drug development professional has two primary options for obtaining reference standards: sourcing them from a commercial supplier or preparing them in-house. This guide will compare these two approaches.
Commercial Reference Standards
Several chemical suppliers offer 5-bromo-3-isopropyl-2-methyl-2H-indazole, often with a stated purity of 95-98%.[13][14]
Advantages:
-
Convenience: Commercially available standards can be quickly procured, saving valuable time in the laboratory.
-
Certificate of Analysis (CoA): Reputable suppliers provide a CoA with essential information such as purity, identity, and storage conditions.[12]
Limitations:
-
Limited Availability of Impurity Standards: It is often difficult, if not impossible, to find commercial sources for specific process-related impurities, such as the N1-isomer.
-
"Black Box" Characterization: The end-user may have limited insight into the methods used for characterization and the traceability of the purity assessment.
-
Cost: High-purity, well-characterized reference standards can be expensive.
In-House Prepared Reference Standards
The synthesis and characterization of reference standards in-house provide a greater degree of control and understanding.
Advantages:
-
Availability of Impurity Standards: In-house synthesis allows for the targeted preparation of key impurities that are not commercially available.
-
Comprehensive Characterization: The developing laboratory has full control over the characterization process, allowing for a deep understanding of the standard's purity and identity.
-
Cost-Effectiveness: For larger quantities or ongoing needs, in-house preparation can be more economical.
Challenges:
-
Time and Resource Intensive: The synthesis, purification, and comprehensive characterization of in-house standards require significant time and expertise.
-
Rigorous Characterization Required: To be considered a valid reference standard, the in-house material must be rigorously characterized to establish its identity, purity, and potency.[11]
A Comparative Study: In-House vs. Commercial Reference Standards
To illustrate a robust approach to reference standard qualification, we will outline a comparative study of a commercially available standard of 5-bromo-3-isopropyl-2-methyl-2H-indazole and an in-house prepared standard. Furthermore, we will detail the in-house preparation and characterization of the critical N1-isomer impurity.
Caption: Workflow for comparing commercial and in-house reference standards.
Experimental Protocols
This protocol is a generalized procedure based on the principles of indazole alkylation.[7][8]
-
Reaction Setup: To a solution of 5-bromo-3-isopropyl-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the products with ethyl acetate.
-
Purification: Separate the N1 and N2 isomers using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the isolated products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and isomeric structure.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF and a base like potassium carbonate is a common condition for N-alkylation of indazoles, which often yields a mixture of N1 and N2 isomers, making it suitable for obtaining both compounds for use as reference standards.[8] Column chromatography is a standard and effective method for separating these isomers.
This method is a starting point and should be validated for its intended purpose.[1][15]
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the standard in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
Self-Validating System: The method should be validated according to ICH Q2(R1) guidelines, including specificity (the ability to separate the main peak from all potential impurities), linearity, accuracy, precision, and robustness. The use of a photodiode array (PDA) detector allows for peak purity analysis.
The same HPLC method can be coupled to a mass spectrometer for structural elucidation of unknown impurities.[15][16]
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: High-Resolution Mass Spectrometry (HRMS) such as a TOF or Orbitrap
-
Data Acquisition: Full scan mode to detect all ions and targeted MS/MS on the main peak and any impurity peaks to obtain fragmentation patterns.
Expertise & Experience: HRMS provides accurate mass measurements, which can be used to determine the elemental composition of an impurity. The fragmentation pattern from MS/MS provides crucial structural information for identification.[16]
qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[7][8][17]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the reference standard and a high-purity internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
std = internal standard
-
Trustworthiness: qNMR is a powerful technique for certifying the purity of in-house reference standards as it is based on a fundamental physical property and is less susceptible to the response factor variations that can affect chromatographic methods.[5][18]
Data Presentation and Comparison
The data obtained from the characterization of the commercial and in-house reference standards should be presented in a clear and comparative manner.
Table 1: Comparison of Commercial and In-House Reference Standards for 5-bromo-3-isopropyl-2-methyl-2H-indazole
| Parameter | Commercial Standard | In-House Standard | Method |
| Identity | |||
| ¹H NMR | Conforms to Structure | Conforms to Structure | In-house NMR |
| ¹³C NMR | Not Provided | Conforms to Structure | In-house NMR |
| Mass (m/z) | Not Provided | [M+H]⁺ matches theoretical | LC-MS (HRMS) |
| Purity | |||
| Purity by HPLC (%) | 98.5% (as per CoA) | 99.8% | Validated HPLC-UV |
| Purity by qNMR (%) | Not Performed | 99.7% (± 0.2%) | ¹H qNMR |
| Impurities | |||
| N1-isomer (%) | 0.8% | < 0.05% | HPLC-UV |
| Unreacted Intermediate (%) | 0.2% | < 0.05% | HPLC-UV |
| Unknown Impurity 1 (%) | 0.15% | Not Detected | HPLC-UV |
| Unknown Impurity 2 (%) | 0.35% | 0.1% | HPLC-UV |
| Other | |||
| Water Content (%) | Not Provided | 0.1% | Karl Fischer |
| Residual Solvents | Not Provided | Complies with ICH Q3C | GC-HS |
Table 2: Characterization Data for In-House Prepared Impurity Reference Standard (5-bromo-3-isopropyl-1-methyl-1H-indazole)
| Parameter | Result | Method |
| Identity | ||
| ¹H NMR | Conforms to N1-isomer Structure | In-house NMR |
| ¹³C NMR | Conforms to N1-isomer Structure | In-house NMR |
| Mass (m/z) | [M+H]⁺ matches theoretical | LC-MS (HRMS) |
| Purity | ||
| Purity by HPLC (%) | 99.2% | Validated HPLC-UV |
| Purity by qNMR (%) | 99.1% (± 0.3%) | ¹H qNMR |
Conclusion: Establishing a Robust Framework for Impurity Profiling
This guide has provided a comprehensive framework for the comparative analysis of reference standards for the impurity profiling of 5-bromo-3-isopropyl-2-methyl-2H-indazole. By understanding the synthetic pathway and potential impurities, and by employing a multi-technique approach to characterization, researchers and drug development professionals can establish a high degree of confidence in their analytical data.
While commercial reference standards offer convenience, the in-house preparation and rigorous characterization of both the API and its key impurities provide a more thorough and self-validating system for impurity control. The use of orthogonal analytical techniques, such as HPLC and qNMR, is crucial for obtaining an accurate and reliable assessment of purity. Ultimately, a robust and well-documented approach to reference standard management is essential for ensuring the quality and safety of pharmaceutical products and for successful regulatory submissions.
References
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Archives. (2020, December 15). Regulatory aspects of Impurity profiling. Retrieved from [Link]
-
Mestrelab Resources. (2024, September 16). What is qNMR and why is it important? Retrieved from [Link]
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Auriga Research. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
Nicolas, E. C., & Scholz, T. H. (1998). Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 825–836. [Link]
-
Academia.edu. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. Retrieved from [Link]
-
Qingmu. (n.d.). 5-bromo-3-isopropyl-2-methyl-2H-indazole Manufacturer. Retrieved from [Link]
-
Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development. Retrieved from [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Knight Chemicals Online. (n.d.). 1528976-72-8|5-bromo-3-isopropyl-2-methyl-2H-indazole. Retrieved from [Link]
-
Scribd. (2022, May 13). Reference Standards Guide. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Patel, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Methylation of indazoles and related reactions. Retrieved from [Link]
-
National Institutes of Health. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
- European Patent Office. (n.d.). WO2017186693A1 - Synthesis of indazoles.
-
National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]
-
Patel, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
National Institutes of Health. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. ajrconline.org [ajrconline.org]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 16. connectjournals.com [connectjournals.com]
- 17. Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles | Scilit [scilit.com]
- 18. d-nb.info [d-nb.info]
Technical Comparison: Spectroscopic Differentiation of N1- and N2-Methyl Indazole Isomers
The following guide details the spectroscopic differentiation of
Executive Summary
The regioselective alkylation of indazoles presents a persistent challenge in medicinal chemistry. The indazole scaffold exists in a tautomeric equilibrium between the thermodynamically stable
Differentiation is critical because these isomers exhibit vastly different biological profiles and physicochemical properties. This guide provides a self-validating spectroscopic workflow to unambiguously distinguish between them, relying primarily on NMR (
Key Distinction at a Glance
| Feature | ||
| Electronic Structure | Benzenoid (Aromatic) | Quinonoid (Less Aromatic) |
| Thermodynamics | More Stable (Major Product) | Less Stable (Minor Product) |
| HMBC Correlation | ||
| UV-Vis ( | Shorter | Red-shifted (Longer |
| Dipole Moment | Lower (Less Polar) | Higher (More Polar) |
*Note: Product ratio depends heavily on reaction conditions (base/solvent).[1]
Structural & Electronic Context
Understanding the electronic consequence of methylation is the foundation of spectroscopic differentiation.
-
-Isomer (Benzenoid): Methylation at
preserves the benzene ring's aromaticity. The electronic environment mimics the parent -indazole. -
-Isomer (Quinonoid): Methylation at
forces a quinonoid resonance contribution to the benzene ring, disrupting local aromaticity. This results in a larger dipole moment and distinct "single-bond" vs. "double-bond" character alterations that are visible in NMR and UV spectra.
The Spectroscopic Workflow (Step-by-Step)
Step 1: UV-Vis Spectroscopy (The Rapid Screen)
Before NMR, a simple UV-Vis scan in methanol or acetonitrile provides a strong initial indication.
-
Protocol: Prepare 10
M solutions of the isolated isomer. Scan 200–400 nm. -
Analysis:
-
-Methyl: Displays absorption maxima similar to unsubstituted indazole (
nm). -
-Methyl: Exhibits a bathochromic shift (Red-shift) due to the extended conjugation of the quinonoid system. Expect intense bands shifted by 10–20 nm relative to the
-isomer, often extending above 300 nm.
-
-Methyl: Displays absorption maxima similar to unsubstituted indazole (
Step 2: C NMR (The Diagnostic Check)
Carbon-13 NMR provides the most reliable 1D-NMR diagnostic signal: the chemical shift of C3 .
-
Mechanism: In the
-isomer, C3 is adjacent to a pyridine-like nitrogen ( ), which exerts a strong deshielding effect (paramagnetic anisotropy). In the -isomer, C3 is adjacent to a pyrrole-like ( -alkylated) nitrogen, which is relatively more shielding. -
Data Interpretation:
- -Methyl: C3 resonance appears downfield at 134–136 ppm .
- -Methyl: C3 resonance appears upfield at 122–124 ppm .
-
Note: This ~12 ppm difference is conserved across most indazole derivatives.
Step 3: 2D-NMR (The Self-Validating Standard)
For authoritative assignment, HMBC (Heteronuclear Multiple Bond Correlation) is required. This method traces the connectivity of the methyl protons to the ring carbons.[2]
-
Protocol: Run a standard gradient-selected HMBC experiment optimized for long-range couplings (
Hz). -
Connectivity Logic:
-
-Methyl: The methyl protons (
H 4.0 ppm) show a strong correlation to the Junction Carbon C7a . They typically do not correlate strongly with C3. -
-Methyl: The methyl protons (
H 4.2 ppm) show a strong correlation to Carbon C3 . They cannot correlate to C7a (too distant, or ).
-
-Methyl: The methyl protons (
Step 4: N NMR (The Definitive Confirmation)
If
-
-Methyl:
is pyrrole-like (shielded, ppm range), is pyridine-like (deshielded, ppm range). -
-Methyl:
is pyrrole-like (shielded), is pyridine-like (deshielded). -
Key Difference: The alkylated nitrogen is always significantly more shielded (>100 ppm difference) than the non-alkylated nitrogen. *Values relative to nitromethane (0 ppm).
Visualizations
Diagram 1: HMBC Correlation Logic
This diagram illustrates the critical "connectivity check" that acts as the self-validating step in your protocol.
Caption: Decision tree for assigning regiochemistry using HMBC correlations.
Diagram 2: Spectroscopic & Physical Profile Comparison
A visual summary of the electronic consequences of methylation.
Caption: Comparative profile of N1 vs. N2 isomers highlighting key spectroscopic and physical differences.
Experimental Protocols
Protocol A: General Synthesis & Isolation
-
Context: Alkylation of indazole with methyl iodide (MeI) typically yields a mixture.
-
Method:
-
Dissolve indazole (1.0 eq) in DMF.
-
Add Cs
CO (2.0 eq) and MeI (1.1 eq). Stir at RT for 2 hours. -
Workup: Dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography.
-
Elution Order:
-Methyl (Less Polar) elutes First (High ). -Methyl (More Polar) elutes Second (Low ). -
Note: On Reverse Phase (C18), the order is reversed (
elutes before ).
-
-
Protocol B: HMBC Acquisition for Assignment
-
Sample: Dissolve ~5-10 mg of purified isomer in 0.6 mL CDCl
or DMSO- . -
Parameters:
-
Pulse Sequence: hmbcgpndqf (Bruker) or equivalent.
-
Coupling Constant Optimization: Set cnst13 (J_long) to 8 Hz.
-
Scans: Minimum 16 scans per increment.
-
-
Processing: Phase correct carefully to distinguish real correlations from artifacts. Look for the N-Me singlet in the F2 dimension and trace up to carbon peaks in F1.
Data Summary Table
| Parameter | Diagnostic Value | ||
| C3 Chemical Shift ( | 134.0 – 136.0 ppm | 122.0 – 124.0 ppm | High (Primary 1D Tool) |
| HMBC Correlation | N-Me | N-Me | Critical (Definitive) |
| UV Absorption ( | 250 – 290 nm | 290 – 310 nm (Red-shifted) | Medium (Screening) |
| Melting Point | Generally Lower | Generally Higher | Low (Derivative dependent) |
| RP-HPLC Elution | Later (More Hydrophobic) | Earlier (More Polar) | Medium (Confirmation) |
References
-
Tautomerism and Stability
- Claramunt, R. M., et al. (2006).
-
Source:
-
NMR Assignment & HMBC Methodology
-
Luo, Y., et al. (2024).[3] Development of a selective and scalable N1-indazole alkylation. RSC Advances.
-
Source:
-
-
UV-Vis & Photochemistry
- Garrison, K., et al. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity. Journal of the American Chemical Society.
-
Source:
-
Chromatographic Separation
- BenchChem Technical Guides. Troubleshooting regioselectivity in indazole synthesis.
-
Source:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
